N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide

Colon Cancer Cytotoxicity Structure–Activity Relationship

N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide (CAS 883061-24-3) is a synthetic N-phenyl-5-carboxamidyl isoxazole (also named 1,2-oxazole-5-carboxamide) small molecule. It was identified as the most potent among a series of six analogs in a comprehensive in vitro cytotoxicity and solid tumor selectivity screen.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
CAS No. 883061-24-3
Cat. No. B2469290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
CAS883061-24-3
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl
InChIInChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14)
InChIKeyVZHVERZVSHCFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide (CAS 883061-24-3) Procurement Guide: Potency and Selectivity Profile


N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide (CAS 883061-24-3) is a synthetic N-phenyl-5-carboxamidyl isoxazole (also named 1,2-oxazole-5-carboxamide) small molecule. It was identified as the most potent among a series of six analogs in a comprehensive in vitro cytotoxicity and solid tumor selectivity screen [1]. The compound’s key distinguishing feature, demonstrated in a head-to-head study, is its single-digit µg/mL IC50 against colon cancer cell lines coupled with superior selectivity over hematopoietic cells relative to close structural analogs [1].

Why N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide Cannot Be Replaced by In-Class Analogs: Substitution Position Dictates Activity


Simple substitution within the N-phenyl-5-carboxamidyl isoxazole scaffold leads to dramatic, non-linear changes in anticancer activity. Moving the chlorine atom from the para to the ortho position on the phenyl ring, or adding a second chlorine substituent, results in a 3- to 16-fold loss of cytotoxic potency and a complete loss of the favorable solid-tumor selectivity window [1]. These steep structure–activity relationships mean that generic “isoxazole-5-carboxamide” or “chlorophenyl-isoxazole” catalog entries cannot be assumed functionally interchangeable without direct comparative data; procurement must be compound-specific to preserve the validated biological profile [1].

Head-to-Head Quantitative Performance Data for N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide vs. Closest Analogs


Cytotoxic Potency in Colon Adenocarcinoma and Colorectal Carcinoma Models: 3.4- to 16-Fold Superiority Over Positional Isomers

In a panel of six N-phenyl-5-carboxamidyl isoxazole congeners, the 4-chlorophenyl derivative (Compound 3) exhibited the lowest IC50 values against both mouse colon 38 adenocarcinoma and CT-26 colorectal carcinoma cell lines. The 2-chlorophenyl positional isomer (Compound 2) was 12.8-fold less potent on colon 38 cells, while the 2,4-dichlorophenyl analog (Compound 4) was 8-fold less potent. The unsubstituted phenyl parent compound (Compound 1) showed a 3.4-fold higher IC50 in the same assay [1].

Colon Cancer Cytotoxicity Structure–Activity Relationship

Solid Tumor Selectivity and Myelotoxicity Window: Only the 4-Chlorophenyl Analog Meets Dual Acceptance Criteria

The disk diffusion assay revealed that only Compound 3 and Compound 1 achieved acceptable in vitro therapeutic indices. However, Compound 3 provided a markedly wider solid tumor selectivity differential (C38ΔL1210 > 800 zone units at 7.5 µg/disk) and lower myelotoxicity (C38ΔCFU > 550 zone units) compared to Compound 1, which required 30 µg/disk to achieve a C38ΔL1210 of only 700 units and C38ΔCFU of 450 units. The other four analogs (Compounds 2, 4, 5, and 6) failed to meet selectivity or therapeutic index thresholds entirely [1].

Solid Tumor Selectivity Myelotoxicity Therapeutic Index

Mechanistic Differentiation: STAT3 Phosphorylation Inhibition and Non-Apoptotic Cell Death Induction Unique to the 4-Chlorophenyl Analog

Compound 3 was the only derivative selected for mechanistic follow-up due to its superior potency and selectivity profile. It significantly down-regulated phosphorylated STAT3 (p-STAT3) expression in both mouse colon 38 and human Caco-2 colon cancer cells in a dose-dependent manner, achieving >4‑fold reduction at 10 µg/mL in colon 38 cells and >10‑fold reduction at 80 µg/mL in Caco-2 cells [1]. Flow cytometry with Annexin V/PI staining demonstrated that Compound 3 induces cell death predominantly through necrosis rather than apoptosis, distinguishing it from many standard chemotherapeutic agents that rely on apoptotic pathways [1]. No comparable mechanistic data were reported for Compounds 1, 2, 4, 5, or 6.

STAT3 Inhibition JAK3/STAT3 Pathway Cell Necrosis

Recommended Application Scenarios for Procuring N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide (883061-24-3)


Colon Cancer Cytotoxicity Screening Panels Requiring a Validated Active Control

When assembling a cytotoxicity screening panel against colon 38 or CT-26 cell lines, N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide serves as a well-characterized positive control with a known IC50 of 2.5 µg/mL and a documented selectivity window over L1210 leukemia and CFU-GM bone marrow cells [1]. Its performance boundaries are defined against five close structural analogs, enabling researchers to benchmark novel compounds against a scaffold whose SAR is quantitatively understood.

JAK3/STAT3 Pathway Inhibitor Tool Compound for Colorectal Cancer Mechanistic Studies

This compound is the appropriate starting point for medicinal chemistry campaigns targeting STAT3-driven colorectal cancers. It is the only member of its series demonstrated to down-regulate phosphorylated STAT3 in both murine and human colon cancer cells, and it induces a necrosis-based cell death mechanism that may circumvent apoptosis resistance common in colorectal tumors [1].

Structure–Activity Relationship (SAR) Studies on Isoxazole-5-carboxamide Scaffolds

For laboratories exploring how halogen substitution position on the N-phenyl ring modulates anticancer activity, this compound provides the critical para-chloro reference point. Its 3.4‑ to 16‑fold potency advantage over ortho-chloro, dichloro, and unsubstituted analogs establishes it as the most potent single-halogen-substituted benchmark within this chemotype [1].

Quote Request

Request a Quote for N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.